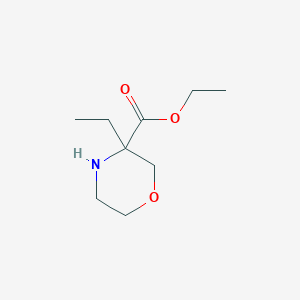

Ethyl 3-ethylmorpholine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-ethylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBDKXOBRNCNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of Ethyl 3-ethylmorpholine-3-carboxylate"

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-ethylmorpholine-3-carboxylate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a valuable α,α-disubstituted amino acid ester derivative. As direct synthesis routes are not prominently documented in publicly accessible literature, this whitepaper outlines a robust, multi-step synthetic strategy starting from readily available precursors. We will first detail the synthesis of the key intermediate, Ethyl morpholine-3-carboxylate, followed by a guided protocol for the critical α-ethylation step. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed characterization protocols, and a framework for troubleshooting. The synthesis of α,α-disubstituted α-amino acids is a challenging yet crucial area in organic synthesis and drug discovery due to their ability to modify peptide conformations and serve as precursors to bioactive compounds.[1]

Strategic Overview: Retrosynthetic Analysis

The target molecule, this compound, presents a significant synthetic challenge due to the sterically hindered quaternary carbon at the α-position to both the ester and the morpholine nitrogen. A logical retrosynthetic approach involves disconnecting the α-ethyl group, leading back to a simpler, monosubstituted precursor, Ethyl morpholine-3-carboxylate. This precursor can be synthesized from common starting materials like L-serine.

The overall synthetic strategy is therefore divided into two primary stages:

-

Stage 1: Synthesis of the key intermediate, Ethyl morpholine-3-carboxylate.

-

Stage 2: N-protection, α-ethylation, and deprotection to yield the final product.

This modular approach allows for optimization at each stage and facilitates the purification of intermediates.

Stage 1: Synthesis of the Key Intermediate, Ethyl morpholine-3-carboxylate

The synthesis of the morpholine-3-carboxylate core can be achieved through a multi-step process starting from L-serine, as inspired by methodologies for creating similar cyclic amino acid derivatives.[2]

Workflow for Intermediate Synthesis

Below is a visualization of the synthetic workflow for Stage 1.

Caption: Workflow for the synthesis of Ethyl morpholine-3-carboxylate.

Detailed Experimental Protocol: Stage 1

Step 1a: Synthesis of N-chloroacetyl-L-serine

-

Rationale: This step acylates the amino group of L-serine with a chloroacetyl group, which contains the necessary electrophilic carbon for the subsequent cyclization.

-

Procedure:

-

Suspend L-serine (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-chloroacetyl-L-serine, which can be used in the next step without extensive purification.

-

Step 1b: Synthesis of (S)-5-oxomorpholine-3-carboxylic acid

-

Rationale: An intramolecular Williamson ether synthesis. The hydroxyl group of the serine derivative, deprotonated by a base, acts as a nucleophile, displacing the chloride on the chloroacetyl moiety to form the morpholine ring.

-

Procedure:

-

Dissolve the crude N-chloroacetyl-L-serine in a solvent like toluene.

-

Add a base, such as sodium ethoxide (2.2 equivalents), portion-wise at room temperature.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

After cooling, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate to yield the cyclic lactam.

-

Step 1c: Reduction to (S)-morpholine-3-carboxylic acid

-

Rationale: The amide (lactam) carbonyl is reduced to a methylene group to form the morpholine ring. A reducing agent like sodium borohydride in the presence of a Lewis acid is effective for this transformation.[2]

-

Procedure:

-

Dissolve the (S)-5-oxomorpholine-3-carboxylic acid in methanol.

-

Cool the solution to -10 °C to 0 °C.

-

Add aluminum trichloride (1.2 equivalents) portion-wise, followed by the slow addition of sodium borohydride (3 equivalents).

-

Allow the reaction to proceed for 8-12 hours, gradually warming to room temperature.

-

Quench the reaction carefully with water and adjust the pH to be neutral.

-

The product can be isolated through crystallization or chromatography.

-

Step 1d: Esterification to Ethyl (S)-morpholine-3-carboxylate

-

Rationale: A standard Fischer esterification converts the carboxylic acid to the corresponding ethyl ester.

-

Procedure:

-

Dissolve the (S)-morpholine-3-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

-

Heat the mixture to reflux for 6-8 hours. The formation of water is a byproduct.[3]

-

Cool the reaction mixture and neutralize the excess acid with a base like sodium bicarbonate solution.

-

Extract the ethyl ester into an organic solvent, dry, and purify by distillation or column chromatography.

-

Stage 2: Synthesis of this compound

This stage involves the crucial α-alkylation of the synthesized intermediate. To prevent competitive N-alkylation, the morpholine nitrogen must first be protected.

Workflow for Final Product Synthesis

Caption: Workflow for the α-ethylation of the morpholine ester intermediate.

Detailed Experimental Protocol: Stage 2

Step 2a: N-Protection

-

Rationale: The secondary amine of the morpholine is nucleophilic and would compete with the desired C-alkylation. A tert-butoxycarbonyl (Boc) group is an excellent choice for protection as it is stable to the basic conditions of alkylation and can be removed under acidic conditions.

-

Procedure:

-

Dissolve Ethyl morpholine-3-carboxylate (1 equivalent) in a solvent like tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor by TLC for the disappearance of the starting material.

-

Upon completion, perform an aqueous work-up, extract the product, dry the organic layer, and concentrate. The N-Boc protected intermediate is typically pure enough for the next step.

-

Step 2b: α-Ethylation

-

Rationale: This is the key C-C bond-forming step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to deprotonate the α-carbon, forming a lithium enolate. This enolate then acts as a nucleophile, attacking an ethylating agent like ethyl iodide. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.

-

Procedure:

-

Prepare a solution of LDA (1.1 equivalents) in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of the N-Boc-Ethyl morpholine-3-carboxylate (1 equivalent) in dry THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution.

-

Maintain the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Step 2c: N-Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is efficiently achieved with a strong acid like trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the purified N-Boc-Ethyl 3-ethylmorpholine-3-carboxylate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer and concentrate to obtain the final product, this compound. Further purification can be done by distillation or chromatography if necessary.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals for two ethyl groups (triplets and quartets), diastereotopic protons of the morpholine ring (complex multiplets), and a singlet for the NH proton (if not exchanged with D₂O). |

| ¹³C NMR | Signals for the ester carbonyl carbon (~170-175 ppm), the quaternary α-carbon, carbons of the two ethyl groups, and the carbons of the morpholine ring. |

| FT-IR | Characteristic C=O stretch of the ester (~1730 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), and C-O-C stretch of the morpholine ether linkage (~1100 cm⁻¹). |

| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion (for C₉H₁₇NO₃, expected m/z = 188.12). |

Standard Characterization Protocols

Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving ~5-10 mg of the final product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign chemical shifts based on known values for similar structures.

Protocol 4.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Place a small drop of the neat liquid sample on the ATR crystal of the FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the key functional group frequencies and compare them to the expected values.

Protocol 4.2.3: Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Confirm that the observed mass-to-charge ratio (m/z) matches the calculated exact mass of the target compound.

Safety and Handling

-

General Precautions: All synthetic steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Chloroacetyl chloride and Thionyl chloride: Highly corrosive and lachrymatory. Handle with extreme care.

-

Sodium borohydride: Reacts with water to produce flammable hydrogen gas.

-

LDA: Pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere.

-

Trifluoroacetic acid (TFA): Highly corrosive.

-

-

Storage: The final product should be stored in a tightly sealed container in a cool, dry place.[4]

Conclusion

This guide presents a detailed and logically structured synthetic pathway for this compound, a compound not readily synthesized via direct, documented methods. By breaking down the process into the synthesis of a key intermediate followed by a sterically demanding α-alkylation, we provide a robust and adaptable framework for researchers. The provided protocols, rationale, and characterization guidelines are designed to empower scientists in medicinal chemistry and drug development to access this and similar valuable molecular scaffolds. The morpholine heterocycle is a common motif in pharmaceuticals, and methods to create substituted derivatives are of high importance.[5][6]

References

-

Wolfe, J. P., & Stambuli, J. P. (2004). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl morpholine-3-carboxylate. PubChem Compound Database. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 166, 02002. [Link]

-

Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]

-

Sperry, J. B., & Wright, D. L. (2015). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl morpholine-3-carboxylate hydrochloride. PubChem Compound Database. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

Min, L., et al. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]

-

Wright, W. B., Jr., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. Journal of Organic Chemistry. [Link]

- Google Patents. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

ResearchGate. (n.d.). Reagents and Conditions: (a) ethyl chloroformate, N-methylmorpholine,... [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

Bobbitt, K. L., et al. (2013). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules. [Link]

-

Li, J., et al. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]

- Google Patents. (1984).

Sources

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. US4481146A - Process for the preparation of an ethyl ester - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-ethylmorpholine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Ethyl 3-ethylmorpholine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the current scarcity of direct experimental data for this specific molecule, this document synthesizes predicted properties from computational models with established, field-proven experimental methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's likely behavior and providing detailed protocols for its empirical validation. We will delve into its chemical identity, predicted physicochemical parameters, and the analytical techniques essential for its structural elucidation and purity assessment.

Introduction: The Significance of Morpholine Scaffolds in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates. Its non-planar, saturated heterocyclic structure can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable core. The introduction of substituents, such as the ethyl ester and ethyl group at the 3-position in this compound, allows for fine-tuning of these properties to optimize drug-like characteristics. A thorough understanding of the physicochemical properties of such derivatives is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential for formulation and delivery.

Chemical Identity and Structural Elucidation

Final confirmation of the chemical identity of this compound relies on a combination of spectroscopic techniques. The following sections outline the expected structural features and the analytical methods for their verification.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for all quantitative analyses.

| Identifier | Value | Source |

| CAS Number | 1305287-88-0 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

Predicted and Experimental Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide valuable initial estimates of a compound's behavior. The following table summarizes key predicted physicochemical properties for this compound, alongside data for the related compound, Ethyl morpholine-3-carboxylate, for comparative purposes.

| Property | Predicted Value (this compound) | Predicted Value (Ethyl morpholine-3-carboxylate) | Significance in Drug Development |

| Appearance | Colorless to yellow liquid | - | Basic physical state observation. |

| Melting Point | N/A | - | Influences solubility and formulation (e.g., solid vs. liquid dosage forms). |

| Boiling Point | N/A | - | Important for purification by distillation and assessing volatility. |

| logP (Octanol/Water Partition Coefficient) | 0.3181 | -0.4621 | A measure of lipophilicity, which affects membrane permeability and solubility.[1][2] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | 47.56 Ų | Correlates with hydrogen bonding potential and permeability across biological membranes.[1][2] |

| Hydrogen Bond Donors | 1 | 1 | The secondary amine in the morpholine ring can act as a hydrogen bond donor.[1][2] |

| Hydrogen Bond Acceptors | 4 | 4 | The nitrogen and oxygen atoms in the morpholine ring, as well as the carbonyl and ether oxygens of the ester group, can act as hydrogen bond acceptors.[1][2] |

| Rotatable Bonds | 3 | 2 | Influences conformational flexibility and binding to target proteins.[1][2] |

Experimental Protocols for Physicochemical Property Determination

To move beyond computational predictions, empirical determination of physicochemical properties is essential. The following section details standard, robust protocols for key experimental measurements.

Workflow for Physicochemical Characterization

Sources

An In-depth Technical Guide to Ethyl 3-ethylmorpholine-3-carboxylate (CAS 1305287-88-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-ethylmorpholine-3-carboxylate is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its favorable physicochemical and metabolic properties. The introduction of an ethyl group and an ethyl carboxylate at the 3-position offers a unique three-dimensional structure that can be explored for targeted biological activity. This guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic routes, predicted spectroscopic characterization, and essential safety and handling protocols. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and established principles of organic chemistry to provide a robust and scientifically grounded resource for researchers.

Introduction

The morpholine ring is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents. Its inherent stability, hydrogen bond accepting capabilities, and favorable pharmacokinetic profile make it an attractive scaffold for the design of novel bioactive molecules. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation in drug development programs. The presence of a quaternary center at the 3-position introduces a specific spatial arrangement of the ethyl and ester functionalities, which could be pivotal for molecular recognition by biological targets.

This technical guide aims to consolidate the current understanding of this compound, providing a foundation for researchers to build upon. While experimental data for this specific molecule is scarce, this document will infer its properties and behavior based on the well-documented chemistry of analogous morpholine derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are confirmed, other physical constants are largely unavailable and are therefore estimated or designated as not available.

| Property | Value | Source |

| CAS Number | 1305287-88-0 | N/A |

| Molecular Formula | C₉H₁₇NO₃ | N/A |

| Molecular Weight | 187.24 g/mol | N/A |

| Appearance | Colorless to yellow liquid (predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Soluble in common organic solvents (predicted) | N/A |

| SMILES | CCC1(COCCN1)C(=O)OCC | N/A |

| InChIKey | RSBDKXOBRNCNMQ-UHFFFAOYSA-N | N/A |

Synthesis and Plausible Synthetic Pathways

While a specific synthetic protocol for this compound has not been published in peer-reviewed literature, its structure suggests a plausible synthetic route based on established methods for the synthesis of 3-substituted morpholines. A likely approach involves the cyclization of a suitably substituted amino alcohol.

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol:

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

Step 1: Synthesis of N-(2-hydroxyethyl)-2-aminobutanoic acid ethyl ester

-

To a solution of ethanolamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add ethyl 2-bromobutanoate (1.0 eq) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted amino acid ester.

Step 2: Intramolecular Cyclization to form this compound

-

Dissolve the N-(2-hydroxyethyl)-2-aminobutanoic acid ethyl ester (1.0 eq) in a suitable high-boiling solvent like toluene or xylene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

-

1H NMR (400 MHz, CDCl3, δ in ppm):

-

~4.20 (q, 2H, J = 7.1 Hz): Methylene protons of the ethyl ester (-OCH2CH3).

-

~3.7-3.9 (m, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-OCH2-).

-

~2.8-3.0 (m, 2H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-NCH2-).

-

~2.5 (s, 1H): Amine proton of the morpholine ring (-NH-).

-

~1.8-2.0 (q, 2H, J = 7.4 Hz): Methylene protons of the C3-ethyl group (-CH2CH3).

-

~1.25 (t, 3H, J = 7.1 Hz): Methyl protons of the ethyl ester (-OCH2CH3).

-

~0.90 (t, 3H, J = 7.4 Hz): Methyl protons of the C3-ethyl group (-CH2CH3).

-

13C NMR Spectroscopy

-

13C NMR (100 MHz, CDCl3, δ in ppm):

-

~175.0: Carbonyl carbon of the ester (C=O).

-

~67.0: Methylene carbons of the morpholine ring adjacent to the oxygen (-OCH2-).

-

~61.0: Methylene carbon of the ethyl ester (-OCH2CH3).

-

~60.0: Quaternary carbon at the 3-position of the morpholine ring.

-

~45.0: Methylene carbon of the morpholine ring adjacent to the nitrogen (-NCH2-).

-

~30.0: Methylene carbon of the C3-ethyl group (-CH2CH3).

-

~14.0: Methyl carbon of the ethyl ester (-OCH2CH3).

-

~8.0: Methyl carbon of the C3-ethyl group (-CH2CH3).

-

Infrared (IR) Spectroscopy

-

IR (neat, cm-1):

-

~3300 (br): N-H stretching of the secondary amine.

-

~2970, 2860: C-H stretching of the alkyl groups.

-

~1730 (s): C=O stretching of the ester.

-

~1240 (s): C-O stretching of the ester.

-

~1120 (s): C-O-C stretching of the morpholine ether linkage.

-

Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (% relative intensity):

-

187 [M]+: Molecular ion peak.

-

158 [M - C2H5]+: Loss of the ethyl group from the 3-position.

-

114 [M - COOC2H5]+: Loss of the ethyl carboxylate group.

-

86: Fragment corresponding to the morpholine ring cleavage.

-

Potential Applications in Drug Development

Substituted morpholines are integral to many therapeutic agents.[6] The unique substitution pattern of this compound makes it a valuable building block for creating novel chemical entities. The introduction of an alkyl group at the 3-position of the morpholine ring has been shown to enhance anticancer activity in some contexts.[7] This compound could serve as a scaffold for the development of:

-

Novel Kinase Inhibitors: The morpholine moiety is a key component of several kinase inhibitors.

-

Anticancer Agents: As mentioned, substitutions at the C3 position can be beneficial for anticancer activity.[7]

-

CNS-active Agents: The physicochemical properties of the morpholine ring often lead to good blood-brain barrier penetration.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity and with consideration of the hazards associated with the parent morpholine structure. Morpholine itself is a corrosive and flammable liquid.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a certified respirator.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound represents a chemical entity with significant potential for the development of novel therapeutics. While a comprehensive experimental characterization is not yet publicly available, this guide provides a scientifically-grounded framework for its properties, synthesis, and handling based on the established chemistry of related morpholine derivatives. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this promising molecule.

References

- E3S Web of Conferences. (2024).

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Journal of the American Chemical Society. (2024).

- Journal of Organic Chemistry. (2016).

- ChemRxiv. (2023).

- ResearchGate. (2025). A New Synthesis of 2-(2-Hydroxyalkyl)- and 2-(2-Aminoalkyl)-morpholines via 3-Morpholinones.

- PubMed Central. (2009). A New Strategy for the Synthesis of Substituted Morpholines.

- ResearchGate. (2025).

- ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.

- ResearchGate. (n.d.).

- Preprints.org. (2023).

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (2025).

- PubMed Central. (2021).

- CORE. (2024).

- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.

- ResearchGate. (2025). Synthesis, Physicochemical and Pharmacological Properties of N,N',N'', N'''-Substituted Amides of 1,1,3,3-Propanetetracarboxylic Acid.

- Sci-Hub. (1975). Syntheses and some properties of N-unsubstituted sulfilimines. Tetrahedron, 31(24), 3035–3040.

- Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv

- Supporting Inform

- ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). N-Ethylmorpholine(100-74-3) 1H NMR spectrum.

-

PubChem. (n.d.). Ethyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. rsc.org [rsc.org]

- 3. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 4. N-Ethylmorpholine(100-74-3) 1H NMR [m.chemicalbook.com]

- 5. Ethyl morpholine-3-carboxylate | C7H13NO3 | CID 18354446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-ethylmorpholine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-ethylmorpholine-3-carboxylate (CAS No. 1305287-88-0), a substituted morpholine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive modeling and analysis of analogous structures to present a detailed characterization. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations, standardized protocols, and a foundational understanding of the spectroscopic properties of this compound.

Introduction and Molecular Structure

This compound is a tertiary amine and an ethyl ester with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol .[1][2] The core of the molecule is a morpholine ring, which is substituted at the 3-position with both an ethyl group and an ethyl carboxylate group. This quaternary carbon at the 3-position is a key structural feature that will be reflected in its spectroscopic data. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ester) | Protons on the methylene group of the ethyl ester are deshielded by the adjacent oxygen and carbonyl group. They are split into a quartet by the neighboring methyl group. |

| ~3.75 - 3.65 | Multiplet (m) | 2H | -O-CH₂ -CH₂-N- (Morpholine Ring) | These are the protons on the carbon adjacent to the ring oxygen, deshielding them. |

| ~2.80 - 2.60 | Multiplet (m) | 4H | -O-CH₂-CH₂ -N- & -N-CH₂ -C- (Morpholine Ring) | These protons are on the carbons adjacent to the nitrogen atom. |

| ~1.90 | Quartet (q) | 2H | -C-CH₂ -CH₃ (3-ethyl group) | The methylene protons of the 3-ethyl group are adjacent to a quaternary carbon and split by the methyl group. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ester) | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

| ~0.90 | Triplet (t) | 3H | -C-CH₂-CH₃ (3-ethyl group) | The terminal methyl protons of the 3-ethyl group are split into a triplet by the adjacent methylene group. |

Note: There is an N-H proton on the morpholine ring. Its chemical shift can be highly variable and may appear as a broad singlet, or it might not be observed depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~174.0 | C =O (Ester Carbonyl) | The carbonyl carbon of the ester group is highly deshielded. |

| ~68.0 | -O-C H₂- (Morpholine Ring) | The carbon atoms adjacent to the ring oxygen are deshielded. |

| ~61.0 | -O-C H₂-CH₃ (Ester) | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen. |

| ~58.0 | C -3 (Quaternary Carbon) | The quaternary carbon at the 3-position. |

| ~45.0 | -N-C H₂- (Morpholine Ring) | The carbon atoms adjacent to the nitrogen are less deshielded than those next to oxygen. |

| ~28.0 | -C-C H₂-CH₃ (3-ethyl group) | The methylene carbon of the 3-ethyl group. |

| ~14.0 | -O-CH₂-C H₃ (Ester) | The methyl carbon of the ethyl ester. |

| ~8.0 | -C-CH₂-C H₃ (3-ethyl group) | The methyl carbon of the 3-ethyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the ester group and the C-H and C-N/C-O bonds of the morpholine and ethyl groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| 3500 - 3300 | Medium, Broad | N-H Stretch | Secondary Amine | The N-H bond of the morpholine ring will give a characteristic absorption in this region. |

| 2980 - 2850 | Strong | C-H Stretch | Alkanes (CH₂, CH₃) | These absorptions arise from the stretching of the C-H bonds in the ethyl and morpholine groups. |

| ~1735 | Strong | C=O Stretch | Ester | This is a very characteristic and strong absorption for the carbonyl group of a saturated ester.[3] |

| 1250 - 1050 | Strong | C-O Stretch | Ester and Ether | A strong, broad absorption is expected in this region due to the C-O stretching of the ester and the C-O-C of the morpholine ring.[3][4] |

| ~1150 | Medium | C-N Stretch | Tertiary Amine | The C-N stretching vibration of the morpholine ring. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum

For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation. Electrospray Ionization (ESI), a softer technique, would be expected to show a prominent protonated molecular ion.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 188.1281 | [M+H]⁺ | The protonated molecular ion. The exact mass will be crucial for confirming the molecular formula. |

| 142.0968 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group. |

| 114.0862 | [M+H - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

| 86.0964 | [Morpholine ring fragment]⁺ | Cleavage of the substituents at the 3-position, leading to a fragment of the morpholine ring. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for ESI+.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion and major fragment ions. Use the accurate mass measurement of the molecular ion to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predicted spectroscopic profile based on fundamental principles and data from analogous structures. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. For any definitive structural confirmation, the acquisition of experimental data and comparison with the predictions outlined in this guide are strongly recommended.

References

-

American Elements. This compound. [Link]

-

PubChem. Ethyl morpholine-3-carboxylate. [Link]

-

Chemistry LibreTexts. Identifying the Presence of Particular Groups. [Link]

-

Spectroscopy Online. IR Spectroscopy Tutorial: Esters. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 3-ethylmorpholine-3-carboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-ethylmorpholine-3-carboxylate. Given the absence of extensive published solubility data for this specific molecule, this document synthesizes theoretical principles based on its molecular structure with a robust, field-proven experimental protocol for determining its thermodynamic solubility. We present a predicted solubility profile across a range of common organic solvents, discuss the underlying physicochemical principles, and provide researchers with a self-validating methodology to generate precise and reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications in synthesis, formulation, and quality control.

Introduction

This compound is a substituted morpholine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Morpholine and its derivatives are incorporated into numerous pharmaceuticals and agrochemicals, often to modulate properties such as aqueous solubility, permeability, and metabolic stability.[1][2] Understanding the solubility of a specific derivative like this compound in common organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes (such as crystallization), and the development of liquid formulations.

This guide addresses the practical need for reliable solubility data by first establishing a theoretical framework based on the molecule's structural features and then detailing a definitive experimental procedure for its measurement.

Physicochemical Properties and Structural Analysis

The solubility of a compound is fundamentally governed by its physicochemical properties and molecular structure. The key properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1305287-88-0 | American Elements[3] |

| Molecular Formula | C₉H₁₇NO₃ | American Elements[3] |

| Molecular Weight | 187.24 g/mol | American Elements[3] |

| Appearance | Colorless to yellow liquid | American Elements[3] |

| Calculated LogP | 0.4 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 47.6 Ų | PubChem[5] |

| Hydrogen Bond Donors | 1 (from the morpholine N-H) | PubChem[5] |

| Hydrogen Bond Acceptors | 4 (N, ether O, two ester O's) | PubChem[5] |

Structural Causality of Solubility:

The structure of this compound contains several functional groups that dictate its interaction with various solvents, based on the principle of "like dissolves like."[6][7]

-

Polar Groups: The molecule possesses a morpholine ring containing both an ether oxygen and a tertiary amine nitrogen, along with an ethyl ester group. These features, particularly the oxygen and nitrogen atoms, are hydrogen bond acceptors, imparting significant polarity to the molecule.

-

Non-polar Groups: The presence of two ethyl groups contributes non-polar, aliphatic character.

-

Overall Polarity: With a calculated LogP of 0.4 and a substantial TPSA, the molecule is classified as moderately polar. This suggests it will exhibit favorable solubility in a range of polar and moderately polar organic solvents. The parent compound, morpholine, is noted for its miscibility with water and common use as a polar solvent in its own right, reinforcing this expectation.[8][9]

Predicted Solubility Profile

While experimental data is paramount, a predicted solubility profile provides a valuable starting point for solvent selection. Based on the structural analysis, the following qualitative solubilities are anticipated.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Dominant Interactions |

| Polar Protic | Methanol, Ethanol | High / Miscible | Hydrogen bonding, dipole-dipole interactions. |

| Water | Moderate | Polar groups allow for H-bonding, but alkyl chains limit miscibility. | |

| Polar Aprotic | Acetone, Acetonitrile | High / Miscible | Strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | High / Miscible | Strong dipole-dipole interactions; excellent solvent for polar molecules. | |

| Ethyl Acetate | High / Miscible | "Like dissolves like"; similar ester functionality. | |

| Non-Polar | Hexane, Heptane | Low / Insoluble | Mismatch in polarity; weak van der Waals forces are insufficient. |

| Toluene | Moderate to Low | Some interaction via London dispersion forces with the alkyl/aromatic groups. | |

| Chlorinated | Dichloromethane, Chloroform | High | Strong dipole-dipole interactions. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate definitive, high-quality data, the isothermal shake-flask method is the gold standard and is recommended.[10][11] This protocol is designed as a self-validating system to ensure equilibrium is reached and measurements are accurate.

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Materials & Equipment

-

This compound (liquid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Analytical balance

-

Positive displacement pipette or calibrated microsyringe

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

-

Volumetric flasks and appropriate diluents for standard preparation

Step-by-Step Methodology

-

Preparation: Set the orbital shaker and centrifuge to the desired experimental temperature (e.g., 25 °C). Allow all solvents and the test compound to equilibrate to this temperature.

-

Sample Addition: To a series of labeled glass vials (in triplicate for each solvent), add a known volume of the solvent (e.g., 2.0 mL).

-

Solute Addition: Add an excess amount of this compound to each vial. For a liquid, this means adding enough solute so that a separate, undissolved phase is clearly visible after initial mixing. A starting point could be 200-300 µL.

-

Expert Insight: Adding a clear excess is crucial. If all the compound dissolves, the solution is not saturated, and the experiment for that solvent must be repeated with more solute.

-

-

Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate at a moderate speed (e.g., 150-200 rpm) for at least 24 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow coarse separation. Then, centrifuge the vials at high speed (e.g., >10,000 x g) for 20 minutes at the experimental temperature.

-

Trustworthiness: This step is critical to pellet any micro-droplets of undissolved solute, preventing them from being carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant from the top layer using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial.

-

Expert Insight: Filtration is a final, mandatory step to remove any remaining particulate matter. The first few drops from the filter should be discarded to saturate the filter membrane and avoid analyte loss due to adsorption.

-

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated HPLC or GC method to determine the concentration.

-

Quantification: Calculate the solubility in mg/mL or mol/L by comparing the sample response to a calibration curve prepared from known standards of this compound.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct, published solubility data for this compound is scarce, a robust theoretical and practical framework can be established. Based on its molecular structure, the compound is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar aliphatic solvents. For drug discovery and development professionals requiring precise quantitative data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its determination. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for informed decision-making in chemical and pharmaceutical development processes.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

-

American Elements. (n.d.). This compound. American Elements. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

-

Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

S. S. Kadam et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

-

I. A. I. Ali et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

NCBI. (n.d.). Morpholine - Some Organic Solvents.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl morpholine-3-carboxylate | C7H13NO3 | CID 18354446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

"stability and storage conditions for Ethyl 3-ethylmorpholine-3-carboxylate"

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-ethylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical aspects of stability and storage for this compound. As a molecule of interest in pharmaceutical development and chemical synthesis, a thorough understanding of its stability profile is paramount for ensuring its quality, efficacy, and safety. This document is structured to provide not just procedural steps but the scientific rationale behind them, empowering researchers to design and execute robust stability studies.

Introduction to this compound

This compound (CAS No. 1305287-88-0) is a heterocyclic compound featuring a morpholine ring, an ethyl ester, and a quaternary carbon at the 3-position. Its unique structural features, including a tertiary amine, an ether linkage, and an ester functional group, present a multifaceted stability profile that warrants careful investigation. Understanding the molecule's susceptibility to degradation is a critical early-stage activity in any research or development program. This guide will delve into the theoretical underpinnings of its stability and provide practical, field-proven methodologies for its assessment.

Compound Profile:

| Property | Value | Source |

| CAS Number | 1305287-88-0 | |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | Colorless to yellow liquid |

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the integrity of this compound. Based on supplier recommendations and the general nature of similar chemical entities, the following conditions are advised:

-

Temperature: 2-8°C. Refrigeration is recommended to slow down potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and sealed in a dry environment. This is crucial to protect against hydrolysis and oxidation.

-

Light: While no specific photostability data is available, it is prudent to store the compound protected from light, as is standard practice for many complex organic molecules.

The rationale for these conditions is to mitigate the key environmental factors that can initiate or accelerate degradation: temperature, moisture, and light.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. A proactive understanding of these pathways is essential for designing effective stability-indicating analytical methods. Forced degradation studies are the primary tool for exploring these vulnerabilities.

Hydrolysis

The ethyl ester group is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a carboxylate salt.

Oxidation

The morpholine ring contains a tertiary amine and ether linkages, both of which can be susceptible to oxidation.

-

N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide.

-

Ether Oxidation: The ether linkages could potentially undergo oxidation to form hydroperoxides, which may further degrade.

Thermal Degradation

At elevated temperatures, the molecule may undergo complex degradation reactions. Thermogravimetric analysis (TGA) is a valuable technique for assessing thermal stability by measuring mass loss as a function of temperature.

Photodegradation

Although the molecule lacks strong chromophores in the visible region, UV radiation could potentially induce degradation. Photostability studies are necessary to determine this susceptibility.

Diagram: Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of studies should be conducted. These include forced degradation studies and long-term stability testing under various conditions.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Workflow:

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Stress:

-

Acidic: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Basic: Mix the stock solution with 0.1 N NaOH at room temperature for a specified time.

-

Neutral: Mix the stock solution with water and heat at 60°C.

-

Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Stress: Mix the stock solution with 3% H₂O₂ at room temperature and protect from light.

-

Thermal Stress:

-

Solid State: Expose the solid compound to dry heat (e.g., 80°C).

-

Solution State: Heat the stock solution at 60°C.

-

-

Photolytic Stress: Expose the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a developed stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is highly recommended for separating and identifying the parent compound and its degradation products.

Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can resolve the active compound from its degradation products and any process impurities.

Key Characteristics of a Stability-Indicating Method:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Liquid chromatography is a powerful technique for the analysis of carboxylic acids and related compounds.

Summary and Recommendations

The stability of this compound is a critical quality attribute that must be well understood. This guide outlines a scientifically sound approach to characterizing its stability profile.

Key Takeaways:

-

Recommended Storage: Store at 2-8°C, sealed in a dry, inert atmosphere, and protected from light.

-

Likely Degradation: The molecule is potentially susceptible to hydrolysis of the ester group and oxidation of the morpholine ring.

-

Stability Assessment: A systematic approach using forced degradation studies is necessary to identify potential degradants and develop a validated stability-indicating analytical method.

-

Analytical Methodology: HPLC with UV and MS detection is a suitable technique for stability testing.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle.

References

-

American Elements. This compound. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids. [Link]

- PubMed Central. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

A Technical Guide to the Potential Applications of Ethyl 3-ethylmorpholine-3-carboxylate in Medicinal Chemistry

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic and physicochemical properties upon bioactive molecules.[1][2] While typically functionalized at the nitrogen atom or less substituted ring carbons, geminal disubstitution offers a compelling strategy to introduce three-dimensional complexity and novel pharmacological profiles. This guide explores the untapped potential of Ethyl 3-ethylmorpholine-3-carboxylate, a unique 3,3-disubstituted morpholine derivative. We will dissect its core structural features, propose a robust synthetic pathway, and postulate its applications in key therapeutic areas such as Central Nervous System (CNS) disorders and oncology. Furthermore, this document provides detailed experimental workflows for its synthesis and biological evaluation, serving as a foundational resource for researchers in drug discovery and development.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs, including the antibiotic Linezolid, the antiemetic Aprepitant, and the kinase inhibitor Gefitinib.[3] Its value stems from a unique combination of properties:

-

Improved Pharmacokinetics: The morpholine moiety often enhances aqueous solubility, metabolic stability, and oral bioavailability.[4][5] Its nitrogen atom has a reduced pKa compared to piperidine, which can be advantageous for tuning a compound's ionization state at physiological pH.[6]

-

Favorable Physicochemical Profile: It possesses a well-balanced lipophilic-hydrophilic character, which is particularly beneficial for designing drugs that need to cross the blood-brain barrier (BBB).[1][7]

-

Versatile Interaction Capabilities: The oxygen atom acts as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions, allowing it to effectively engage with biological targets.[1][7]

Morpholine can be incorporated into a molecule to serve three primary roles: as a key interacting element with a target, as a central scaffold to orient other functional groups, or as a modulator of pharmacokinetic/pharmacodynamic (PK/PD) properties.[6][8]

Structural Dissection of this compound

The title compound's potential is best understood by analyzing its three key structural components: the morpholine core, the C3-geminal diethyl substitution, and the C3-ethyl carboxylate group.

-

Morpholine Core: Provides the foundational benefits of solubility, metabolic stability, and a favorable polarity profile.

-

C3-Geminal Diethyl Substitution: This is the most defining feature. Geminal disubstitution at the C3 position introduces a fully saturated, sp³-rich stereocenter. This moves the molecule away from the "flatland" of many aromatic-heavy drug candidates, a design strategy correlated with higher clinical success rates.[4][9] This three-dimensional architecture can shield adjacent functional groups from metabolic enzymes and provide fixed vectors for probing deep, complex binding pockets in target proteins.

-

C3-Ethyl Carboxylate Group: This functional group offers several strategic advantages:

-

Interaction Point: The ester's carbonyl oxygen can act as a hydrogen bond acceptor.

-

Prodrug Potential: It can be readily hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the drug. This strategy is often used to improve the oral absorption of acidic drugs.[10]

-

Synthetic Handle: The ester is a versatile starting point for creating libraries of derivatives, such as amides, which can profoundly alter the compound's biological activity and properties.

-

Proposed Synthetic Strategy

While many methods exist for synthesizing the morpholine ring, accessing highly substituted patterns like the 3,3-disubstituted core requires a de novo approach rather than a simple building block strategy.[4] A plausible and efficient method would be a multicomponent reaction, which allows for the rapid assembly of molecular complexity.

Protocol 3.1: Multicomponent Synthesis of this compound

This protocol is adapted from methodologies developed for the synthesis of 3,3-disubstituted morpholines.[4]

Step 1: Ugi-type Reaction.

-

To a solution of 2-aminoethanol (1.0 eq) in methanol, add 2-ketobutyric acid (1.0 eq) and ethyl isocyanoacetate (1.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Concentrate the mixture in vacuo to yield the linear Ugi adduct intermediate.

Step 2: Intramolecular Cyclization.

-

Dissolve the crude Ugi adduct from Step 1 in a suitable solvent such as acetonitrile.

-

Add sodium hydride (NaH, 1.5 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

Step 3: Purification and Characterization.

-

Purify the crude product via flash column chromatography on silica gel.

-

Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Caption: Proposed two-step synthesis of the target compound.

Postulated Applications in Medicinal Chemistry

Based on its unique structural features, this compound and its derivatives are promising candidates for several therapeutic areas.

Central Nervous System (CNS) Disorders

The morpholine scaffold is renowned for its presence in CNS-active drugs due to its ability to impart properties conducive to crossing the BBB.[6][7][8]

-

Potential Targets: Enzymes implicated in neurodegenerative diseases, such as β-Secretase (BACE-1) in Alzheimer's disease, often have complex, sterically demanding active sites.[6] The rigid, three-dimensional presentation of functional groups from the 3,3-disubstituted core could enable potent and selective inhibition.

-

Design Strategy: The ester could be hydrolyzed to the acid, which could then form key interactions with catalytic residues (e.g., aspartic acids in BACE-1), while the ethyl group and morpholine ring fill hydrophobic pockets.[6]

Oncology

Many successful kinase inhibitors utilize a heterocyclic scaffold to interact with the hinge region of the ATP-binding pocket.

-

Potential Targets: The morpholine oxygen is a known hinge-binder (e.g., in PI3K inhibitors).[11] The 3,3-disubstitution provides novel vectors for substitution that could access deeper regions of the kinase active site, potentially leading to improved selectivity or the ability to target resistant mutants.

-

Design Strategy: The core scaffold could be functionalized at the morpholine nitrogen with various aryl or heteroaryl groups known to confer kinase inhibitory activity. The ester provides a point for modification to optimize solubility and cell permeability.

Caption: Structure-Activity Relationship (SAR) exploration points.

Proposed Experimental Validation Workflow

A systematic, milestone-driven approach is required to validate the potential of this scaffold.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Weight | 187.23 g/mol | Calculated |

| LogP | ~0.2 | Extrapolated from[12] |

| TPSA | 47.6 Ų | From[12][13] |

| H-Bond Donors | 1 | From[13] |

| H-Bond Acceptors | 4 | From[13] |

| Rotatable Bonds | 3 | Calculated |

Note: Values are for the parent this compound and are expected to be similar for the 3-ethyl analog.

Protocol 5.1: Tiered Biological Screening

Tier 1: Primary Screening

-

Synthesize the parent compound and a small library of N-substituted analogs.

-

Profile for key ADME properties: kinetic solubility, LogD, and metabolic stability in human liver microsomes.

-

Screen at a single high concentration (e.g., 10 µM) against a broad panel of targets relevant to the postulated applications (e.g., a diverse kinase panel, key CNS enzymes like BACE-1, and a panel of bacterial strains).

Tier 2: Hit Confirmation and Dose-Response

-

For any hits identified in Tier 1, re-synthesize and confirm their identity and purity.

-

Determine potency (IC₅₀ or EC₅₀) through 10-point dose-response curves.

-

Evaluate cytotoxicity in relevant cell lines (e.g., cancer cell lines for oncology hits, neuronal cells for CNS hits) to determine a preliminary therapeutic index.

Tier 3: Lead Optimization

-

Initiate a structure-activity relationship (SAR) study based on confirmed hits.

-

Systematically modify the N-substituent, the C3-ester (e.g., create amides), and the C3-alkyl group.

-

Continuously profile new compounds for potency, selectivity, and ADME properties to identify a lead candidate for in vivo studies.

Caption: A tiered workflow for experimental validation.

Conclusion and Future Outlook

This compound represents an intriguing, underexplored chemical scaffold. Its unique 3,3-disubstituted pattern provides a robust three-dimensional framework that is highly desirable in modern drug discovery for tackling challenging biological targets. By leveraging the known benefits of the morpholine ring and the strategic advantages of the gem-diethyl and ethyl carboxylate functionalities, this compound class holds significant promise for the development of novel therapeutics, particularly in CNS disorders and oncology. The synthetic and screening strategies outlined in this guide provide a clear path forward for researchers to unlock the full potential of this promising molecular architecture.

References

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

- International Journal of Progressive Research in Engineering Management and Science (IJPREMS). (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Vol. 05, Issue 01.

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

- Arshad, F., Khan, M. F., Akhtar, W., et al. (2024).

-

PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from Cambridge MedChem Consulting. [Link]

-

Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from Baran Lab Group Meeting. [Link]

-

PubChem. (n.d.). Ethyl morpholine-3-carboxylate hydrochloride. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Ethyl morpholine-3-carboxylate. Retrieved from PubChem. [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

-

Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 858–861. [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from ResearchGate. [Link]

- El-Agrody, A. M., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

-